8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Procure 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 83082-13-7) to leverage a strategic, methyl-substituted naphthyridine scaffold. Its calculated LogP of ~1.62—over 1.3 units higher than the parent core—enables precise modulation of lipophilicity and membrane permeability without adding rotatable bonds or H-bonding motifs. This specific 8-methyl regioisomer is critical for advancing antivertigo, CXCR4 antagonist, and HIV-1 integrase programs; 5- or 7-methyl homologs are not direct substitutes and introduce uncontrolled SAR variables. Ensure program reproducibility with the correct building block.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 83082-13-7
Cat. No. B1316795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
CAS83082-13-7
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1CNCC2=C1N=CC=C2
InChIInChI=1S/C9H12N2/c1-7-5-10-6-8-3-2-4-11-9(7)8/h2-4,7,10H,5-6H2,1H3
InChIKeyZNOZHRNLWDCANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 83082-13-7) Procurement and Specification Overview


8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 83082-13-7) is a methyl-substituted heterocyclic building block within the 5,6,7,8-tetrahydro-1,6-naphthyridine class. Its molecular formula is C₉H₁₂N₂ with a molecular weight of 148.21 g/mol . The compound features a bicyclic naphthyridine core with a methyl group at the 8-position, conferring distinct physicochemical properties relative to unsubstituted or alternative regioisomeric analogs [1]. This structural specificity underpins its utility in medicinal chemistry for generating derivatives with tailored lipophilicity and steric profiles.

Why Generic 5,6,7,8-Tetrahydro-1,6-naphthyridines Cannot Substitute for 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine


The 8-methyl substitution is not a trivial structural variation; it dictates the compound's lipophilicity, synthetic accessibility, and biological target engagement profile. The 8-methyl derivative exhibits a calculated LogP of 1.62, compared to XLogP3-AA = 0.3 for the unsubstituted parent scaffold [1]. This increase of >1.3 log units translates to substantially higher membrane permeability and altered tissue distribution in derived analogs. Furthermore, the methyl group at the 8-position is a key regioisomeric determinant: the 5-methyl and 7-methyl homologs require distinct synthetic routes and exhibit different conformational and electronic properties that preclude their use as direct substitutes in structure-activity relationship (SAR) campaigns [2]. Procurement of the incorrect methyl homolog would introduce uncontrolled variables in lipophilicity, metabolic stability, and target affinity, undermining the reproducibility of medicinal chemistry programs.

Quantitative Differentiation Evidence for 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine


Regioisomeric Differentiation: 8-Methyl Homolog vs. 5-Methyl and 7-Methyl Analogs

The 8-methyl homolog (4c) is a structurally distinct regioisomer within the methyl homolog series of 5,6,7,8-tetrahydro-1,6-naphthyridine. Synthesis of the 8-methyl derivative proceeds via a specific pathway distinct from that used for the 5-methyl (4a) and 7-methyl (4b) homologs, as reported by Shiozawa et al. [1]. While the 5- and 7-methyl compounds are accessible through direct modification of pyridine derivatives, the 8-methyl analog requires a multi-step sequence involving condensation of 1-benzyl-4-piperidinone with 3-amino-enones followed by debenzylation [1]. This regioisomeric specificity is not interchangeable; substituting the 8-methyl compound with a different methyl homolog would alter the spatial orientation and electronic environment of the basic nitrogen, thereby confounding SAR interpretation in drug discovery programs.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Lipophilicity Advantage: LogP Increase of 1.3 Units Relative to Parent Scaffold

The 8-methyl substitution confers a marked increase in lipophilicity compared to the unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridine core. The calculated LogP for 8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is 1.62 , whereas the parent scaffold exhibits an XLogP3-AA value of 0.3 [1]. This represents an increase of 1.3 log units (approximately 20-fold higher octanol-water partition coefficient). Elevated LogP is a critical determinant of passive membrane permeability, blood-brain barrier penetration, and plasma protein binding. In medicinal chemistry optimization, this property difference can be leveraged to improve oral bioavailability or CNS exposure without resorting to more extensive structural modifications that could compromise target potency or selectivity.

Physicochemical Property Lipophilicity Drug Design

Scaffold Advantage: Reduced CYP2D6 Inhibition Liability vs. Tetrahydroisoquinoline Analogs

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, when incorporated into bioactive molecules, offers a significant reduction in CYP2D6 inhibition compared to the closely related tetrahydroisoquinoline (THQ) scaffold. In a 2022 study, replacement of the THQ core with a 5,6,7,8-tetrahydro-1,6-naphthyridine moiety 'greatly reduced' inhibition of the CYP2D6 enzyme [1]. Compound 12a, a representative tetrahydronaphthyridine, demonstrated the best overall profile among isomeric analogues in a panel of assays including CYP2D6 inhibition. Further optimization yielded compound 30, a potent CXCR4 antagonist (IC₅₀ = 24 nM) with diminished CYP2D6 activity and a cleaner off-target safety profile compared to the THQ-based compounds AMD11070 and TIQ15 [1]. Since 8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine serves as a direct building block for this scaffold class, its use in synthetic programs can mitigate the CYP2D6-mediated drug-drug interaction risk that plagues many THQ-derived candidates.

Drug-Drug Interaction CYP2D6 Metabolic Stability

Preferred Application Scenarios for 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity

The 8-methyl derivative is uniquely suited for SAR campaigns where increased LogP is desired. With a calculated LogP of 1.62—over 1.3 units higher than the parent scaffold—it provides a straightforward vector for modulating membrane permeability and tissue distribution without introducing additional rotatable bonds or hydrogen-bonding motifs that could compromise ligand efficiency [1].

Antivertigo and Neurological Drug Discovery

As a direct methyl homolog in a series originally designed as cyclic homologs of betahistine, this compound is a critical intermediate for exploring antivertigo agents. The regioisomeric identity (8-methyl vs. 5- or 7-methyl) is essential for maintaining the conformational and electronic profile required for target engagement [2].

Scaffold-Hopping to Reduce CYP2D6 Liability

For programs seeking to replace a tetrahydroisoquinoline (THQ) core with a scaffold that lowers CYP2D6 inhibition risk, the 5,6,7,8-tetrahydro-1,6-naphthyridine framework is a validated alternative. The 8-methyl derivative serves as a convenient starting material for constructing analogs that maintain potency while improving drug-like properties, as demonstrated by the CXCR4 antagonist series [3].

HIV-1 Integrase Allosteric Inhibitor Development

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold for targeting the LEDGF/p75-binding site on HIV-1 integrase. The 8-methyl substitution provides a tunable handle for SAR exploration, enabling fine-tuning of potency, metabolic stability, and pharmacokinetic parameters in this clinically relevant class [4].

Quote Request

Request a Quote for 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.